2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Overview
Description
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 1-(4-aminophenyl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone in the presence of a Brønsted–Lowry acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various benzyl-substituted derivatives.
Scientific Research Applications
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound without the benzyl and acetic acid groups.
5-Benzyl-1,2,4-triazole: Similar to the target compound but lacks the acetic acid moiety.
2-(4-Chlorophenyl)-1,2,4-triazole: Contains a chlorophenyl group instead of a benzyl group.
Uniqueness: 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both the benzyl and acetic acid groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFNTSAGLRUGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680013 | |
Record name | (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-04-9 | |
Record name | (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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